3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-5-4-13(9-15(14)19)17-21(6-7-23-17)16(22)12-3-1-2-11(8-12)10-20/h1-5,8-9,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDMIHPTASZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Lipophilicity: The target compound’s logP (3.8) is higher than BD 1008 (2.5) due to the benzonitrile group but lower than quinoline-based dichlorophenyl derivatives (4.2), suggesting balanced membrane permeability .
- The 3,4-dichlorophenyl group enhances hydrophobic interactions compared to fluorophenyl or hydroxyphenyl analogues .
- Receptor Binding : Unlike BD 1008, which binds sigma receptors via its ethylamine chain, the target compound’s thiazolidine scaffold may engage different binding pockets, though computational studies hypothesize sigma-1 affinity .
Biological Activity
3-[2-(3,4-Dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidine moiety linked to a benzonitrile group, which is significant for its biological properties. The synthesis typically involves the reaction of 3,4-dichlorophenyl isocyanate with thiazolidine derivatives, followed by cyclization processes to form the final structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole-bearing molecules have demonstrated potent cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Comparison of IC50 Values of Thiazolidine Derivatives
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, molecular dynamics simulations have shown that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, influencing apoptotic pathways .
Anti-inflammatory Effects
In addition to anticancer properties, thiazolidine derivatives have been investigated for their anti-inflammatory effects. Studies suggest that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of multi-substituted benzylidenethiazolidine-2,4-diones. One compound was found to be nine times more effective than probucol in inhibiting LDL oxidation . This highlights the potential of thiazolidine derivatives in managing oxidative stress-related conditions.
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of various thiazolidine analogues against cancer cell lines such as HT-29 and Jurkat. The results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, emphasizing the importance of structural modifications for optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
